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Introduction

Flonoltinib maleate (FM) is a novel, orally administered, dual-target inhibitor of Janus kinase 2
(JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It is currently under investigation for the
treatment of myeloproliferative neoplasms (MPNSs), including myelofibrosis (MF), polycythemia
vera (PV), and essential thrombocythemia (ET).[1] Hyperactivation of the JAK/STAT signaling
pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism
in MPNs.[3][4] Flonoltinib maleate distinguishes itself from other JAK2 inhibitors through its
unique mechanism of action, binding to both the active kinase domain (JH1) and the
pseudokinase domain (JH2) of JAK2.[3][5][6] This dual binding is believed to confer high
selectivity for JAK2 over other JAK family members, potentially leading to an improved safety
and efficacy profile.[5][6][7] Preclinical studies have demonstrated its potent anti-tumor activity
in various MPN models, showing significant reduction in tumor burden, suppression of disease
progression, and prolonged survival in mice.[3][4][8]

This technical guide provides an in-depth summary of the available data from early-phase
clinical trials of Flonoltinib maleate, with a focus on its clinical activity, safety profile, and the
methodologies employed in these studies.

Mechanism of Action and Signaling Pathway

Flonoltinib maleate exerts its therapeutic effect by inhibiting the JAK/STAT pathway, a critical
signaling cascade for cell proliferation, differentiation, and immune regulation.[3] The
JAK2V617F mutation leads to constitutive activation of this pathway, driving the aberrant cell
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growth characteristic of MPNs.[3] Flonoltinib maleate's high selectivity is attributed to its
ability to bind to the ATP-binding site of the JAK2 JH1 domain and an allosteric site in the JH2
domain.[3] This dual-action mechanism is distinct from first-generation JAK inhibitors.[5][6]
Additionally, Flonoltinib maleate inhibits FLT3, a receptor tyrosine kinase often implicated in
hematologic malignancies.[1] Some preclinical evidence also suggests it may inhibit Cyclin-
Dependent Kinase 6 (CDK®6), which could contribute to improvements in bone marrow fibrosis.
[91[10]

Inhibitory Activity

Preclinical assessments have quantified the inhibitory potency of Flonoltinib maleate against
various kinases.

Target IC50 (nM)
JAK?2 0.7-0.8
FLT3 4-15
JAK1 26

JAK3 39

Sources:[5][6][7][11]

The data demonstrates a high degree of selectivity for JAK2, with over 600-fold greater
selectivity for JAK2 compared to JAK1 and JAK3.[5][6][7]
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Figure 1: Simplified JAK/STAT Signaling Pathway Inhibition by Flonoltinib Maleate.
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Phase I/lla Clinical Trial (NCT05153343)

A first-in-human, multicenter, Phase I/lla study was conducted to evaluate the safety,
tolerability, pharmacokinetics (PK), and clinical activity of Flonoltinib maleate in patients with
myelofibrosis.[5]

Experimental Protocol

o Study Design: The trial consisted of a dose-escalation phase (Phase I) followed by a dose-
expansion phase (Phase lla).[5][7]

o Dose Escalation: Patients received oral Flonoltinib maleate at escalating doses of 25
mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5][7] The primary objectives were to
determine safety, tolerability, dose-limiting toxicities (DLTs), and the maximum tolerated
dose (MTD).[5][6]

o Dose Expansion: Patients were treated at the recommended Phase 2 dose (RP2D) of 100
mg once daily (QD).[7] The primary endpoint was the rate of spleen volume reduction.[9]

» Patient Population: Eligible patients were aged 18 years or older with a diagnosis of primary
MF, post-polycythemia vera MF (post-PV-MF), or post-essential thrombocythemia MF (post-
ET-MF).[5][7] Patients were required to have intermediate-1, -2, or high-risk disease
according to the Dynamic International Prognostic Scoring System (DIPSS) and palpable
splenomegaly.[7][9] Both JAK inhibitor-naive and previously treated patients were enrolled.

[51[7]
e Dosing Regimen:
o Single Administration: A single dose was administered between Day 1 and Day 4.[5][7]

o Multiple Administration: Once-daily dosing occurred for 14 days, from Day 5 to Day 21.[5]
[7]

o Extended Dosing: From Day 23 onwards, treatment was administered in 14-day cycles.[5]
[7] Patients could continue treatment until disease progression or unacceptable toxicity.[7]

e Endpoints:
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o Primary Endpoints: Safety, tolerability, DLTs, MTD, and PK behavior.[5][6][7]

o Secondary Endpoints: A >35% reduction in spleen volume from baseline at week 24
(SVR35), palpation response, and improvement in disease-related symptoms, often
measured as a =50% reduction in Total Symptom Score (TSS50).[5][6]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://ashpublications.org/blood/article/144/Supplement%201/486/530690/First-in-Human-Phase-I-IIa-Safety-and-Efficacy-of
https://www.researchgate.net/publication/386484580_First-in-Human_Phase_IIIa_Safety_and_Efficacy_of_Flonoltinib_Maleate_a_New_Generation_of_JAK2FLT3_Inhibitor_in_Myelofibrosis
https://ash.confex.com/ash/2024/webprogram/Paper210674.html
https://ashpublications.org/blood/article/144/Supplement%201/486/530690/First-in-Human-Phase-I-IIa-Safety-and-Efficacy-of
https://www.researchgate.net/publication/386484580_First-in-Human_Phase_IIIa_Safety_and_Efficacy_of_Flonoltinib_Maleate_a_New_Generation_of_JAK2FLT3_Inhibitor_in_Myelofibrosis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13838645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[Dose Levels (QD)\

Patient Screening
(Myelofibrosis, DIPSS = Int-1)

25 mg

50 mg

|
|
|
I
Determine MTD (225mg) i
I
I
|
I
|
I
I

|
I
|
I
I
|
: & RP2D (100mg)
I
! v
l F ﬁ
! Phase lla: Dose Expansion - 100 mg
|
I
I
l
Y
Endpoint Evaluation [ 100 mg QD (RP2D) ] 150 mg

~

rimary & Secondary Endpoints
A

Safety & MTD 225 mg
[ SVR35 & TSS50 j 325 mg
[ Pharmacokinetics )

(p

- J

Click to download full resolution via product page

Figure 2: Workflow of the Flonoltinib Maleate Phase I/lIla Clinical Trial (NCT05153343).
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Clinical Efficacy

The trial demonstrated significant clinical benefits for patients with myelofibrosis.[5] The
maximum tolerated dose was established at 225 mg/day.[6][7]

Table 1: Spleen Volume and Symptom Response

. Overall Population Dose Escalation Dose Expansion
Endpoint
(n=30) (n=15) (n=15)
77.3% (17122 72.7% (8/11 81.8% (9/11
SVR35 at Week 24
evaluable) evaluable) evaluable)
Best SVR35 83.3% - 86.7% 80.0% 93.3%
Best TSS50 76.7% - 80.0% 80.0% 73.3%

Data as of Feb 29, 2024, and Sep 5, 2024. Sources:[5][6][7][9]

A subgroup analysis showed comparable spleen response rates between patients previously
exposed to JAK inhibitors and those who were JAK inhibitor-naive.[5][7] At week 24, the
SVR35 rate was 70.0% for patients with prior JAK inhibitor exposure and 83.3% for naive
patients.[7]

Table 2: Bone Marrow Fibrosis Improvement

Cohort Improvement Rate
Overall Population 26.1%
Dose Escalation 16.7%
Dose Expansion 36.4%
Source:[9]

Safety and Tolerability
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Flonoltinib maleate was found to have a manageable safety profile.[9] No dose-limiting
toxicities were observed during the first cycle of the Phase | portion of the study.[5][6][7]

Table 3: Most Common Grade =3 Treatment-Emergent Adverse Events (TEAES)

Adverse Event Type Event Incidence (%)

Hematological Anemia 48.4%
Thrombocytopenia 29.0%
Leukopenia 19.4%

Decreased Lymphocyte Count 16.1%

Neutropenia 16.1%
Non-Hematological Pneumonia 9.7%
Abdominal Pain 3.2%
Hypertension 3.2%
Fibrinogen Decreased 3.2%
Abnormal Liver Function 3.2%

Source:[5][7]

Notably, platelet counts were not significantly affected during treatment, and neutrophil levels
returned to normal, suggesting reduced off-target toxicities.[9]

Conclusion and Future Directions

The early-phase clinical trials of Flonoltinib maleate have yielded promising results,
demonstrating significant and durable efficacy in reducing spleen volume, improving
constitutional symptoms, and even reversing bone marrow fibrosis in patients with
myelofibrosis.[5][9] Its unique dual-binding mechanism to the JAK2 JH1 and JH2 domains likely
contributes to its high selectivity and manageable safety profile, particularly concerning the
limited impact on platelet counts.[3][9]
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Based on these findings, Flonoltinib maleate has the potential to be a valuable new treatment
option for myelofibrosis.[5] A randomized, open-label, multicenter Phase Il trial is currently
underway to further evaluate its efficacy and safety.[5] Additionally, a Phase lla study is
planned to investigate its use in patients with polycythemia vera who are resistant or intolerant
to standard therapies.[10] These ongoing studies will provide a more comprehensive
understanding of Flonoltinib maleate's role in the treatment landscape for myeloproliferative
neoplasms.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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